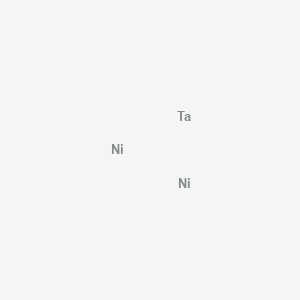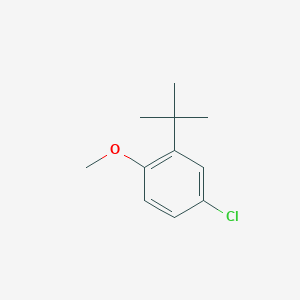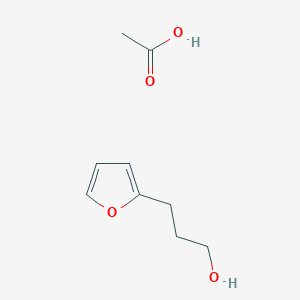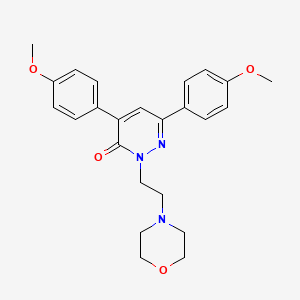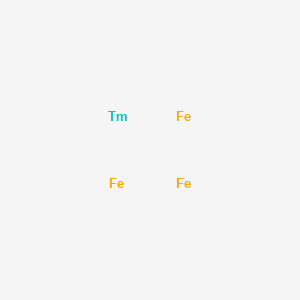
Iron;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;thulium is a compound that combines the properties of iron and thulium, two elements from different groups in the periodic table. Iron is a transition metal known for its magnetic properties and widespread use in construction and manufacturing. Thulium, on the other hand, is a rare earth element from the lanthanide series, known for its unique magnetic and optical properties. The combination of these two elements results in a compound with interesting and potentially useful characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron;thulium compounds can be achieved through various methods. One common approach is the direct combination of iron and thulium metals under high-temperature conditions. This process involves heating the metals in a controlled environment to facilitate their reaction and form the desired compound.
Another method involves the use of molten salt electrolysis, where iron and thulium salts are dissolved in a molten salt medium and subjected to an electric current. This process allows for the precise control of the composition and purity of the resulting compound .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of high-temperature furnaces and specialized equipment to ensure the proper reaction conditions. The metals are typically combined in a controlled atmosphere to prevent contamination and ensure the purity of the final product. The use of advanced techniques such as vacuum induction melting and arc melting can further enhance the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Iron;thulium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both iron and thulium.
Oxidation: this compound compounds can be oxidized in the presence of oxygen to form oxides. For example, the reaction with oxygen can produce iron oxide and thulium oxide.
Reduction: Reduction reactions can occur when this compound compounds are exposed to reducing agents, leading to the formation of lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For example, high temperatures may be required for oxidation reactions, while reduction reactions may occur under milder conditions .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce iron oxide and thulium oxide, while reduction reactions may yield lower oxidation state compounds of iron and thulium .
Wissenschaftliche Forschungsanwendungen
Iron;thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their magnetic and catalytic properties, which can be useful in various industrial processes. In biology and medicine, this compound compounds are explored for their potential use in imaging and diagnostic techniques, as well as in targeted drug delivery systems .
In the field of materials science, this compound compounds are investigated for their potential use in the development of advanced materials with enhanced magnetic and optical properties. These materials can be used in various high-tech applications, including electronics, sensors, and energy storage devices .
Wirkmechanismus
The mechanism of action of iron;thulium compounds is influenced by the unique properties of both iron and thulium. Iron is known for its ability to form coordination complexes with various ligands, which can facilitate its interaction with biological molecules and cellular structures. Thulium, on the other hand, has unique magnetic and optical properties that can enhance the functionality of the compound in various applications .
At the molecular level, this compound compounds can interact with specific molecular targets and pathways, leading to various biological and chemical effects. For example, in medical applications, these compounds can be designed to target specific cells or tissues, allowing for precise imaging or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Iron;thulium compounds can be compared with other similar compounds, such as iron;gadolinium and iron;erbium compounds. These compounds share some similarities in terms of their magnetic and optical properties, but each has unique characteristics that make them suitable for different applications.
Iron;gadolinium: Known for its strong magnetic properties, iron;gadolinium compounds are often used in magnetic resonance imaging (MRI) and other medical imaging techniques.
Iron;erbium: Iron;erbium compounds have unique optical properties that make them useful in telecommunications and laser applications
The uniqueness of this compound compounds lies in their combination of magnetic and optical properties, which can be tailored for specific applications in various fields of science and technology .
Conclusion
This compound compounds represent a fascinating area of study with a wide range of potential applications. From their synthesis and chemical reactions to their use in scientific research and industrial applications, these compounds offer unique properties that can be harnessed for various purposes. By understanding the mechanisms of action and comparing them with similar compounds, researchers can continue to explore new and innovative uses for this compound compounds in the future.
Eigenschaften
CAS-Nummer |
12518-84-2 |
|---|---|
Molekularformel |
Fe3Tm |
Molekulargewicht |
336.47 g/mol |
IUPAC-Name |
iron;thulium |
InChI |
InChI=1S/3Fe.Tm |
InChI-Schlüssel |
VCKMWHWYBADVBA-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


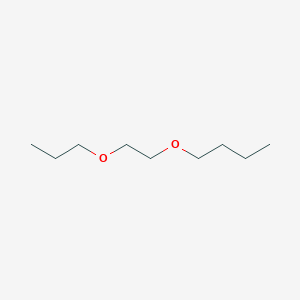
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
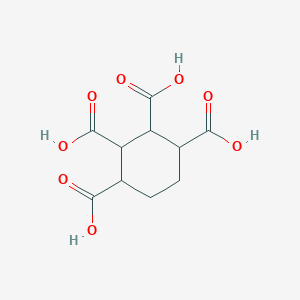

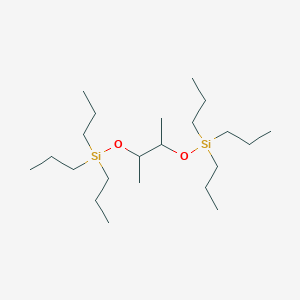
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
